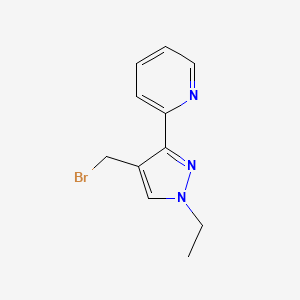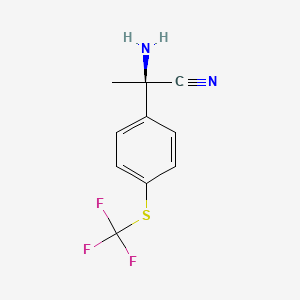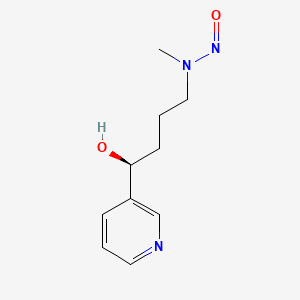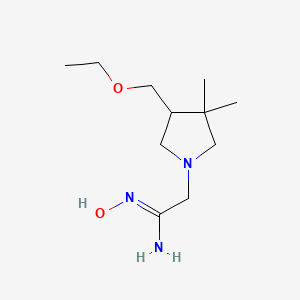![molecular formula C33H29Cl2N2O5+ B13429361 2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)
2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by its intricate heptacyclic framework, which includes multiple rings and heteroatoms, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid involves multiple steps, including the formation of the heptacyclic core and subsequent functionalization. Common reagents used in the synthesis include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is known for its high reduction potential and ability to mediate hydride transfer reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic quantities of DDQ in combination with alternative stoichiometric oxidants has been explored to reduce costs and minimize toxicity .
化学反应分析
Types of Reactions: 2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include DDQ for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with DDQ can lead to the formation of cation radicals, which can further react to form various C–C and C–X (N, O, or Cl) bonds .
科学研究应用
2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex organic molecules and in biology for labeling and imaging studies. In medicine, it is used as a diagnostic tool and in the development of therapeutic agents. Industrial applications include its use in the manufacturing of dyes and other specialty chemicals .
作用机制
The mechanism of action of 2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid involves its interaction with molecular targets and pathways. It can act as an oxidizing agent, facilitating the transfer of electrons and the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, leading to the desired effects .
相似化合物的比较
Similar Compounds: Similar compounds include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and other quinones with high reduction potentials . These compounds share similar chemical properties and reactivity patterns.
Uniqueness: What sets 2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid apart is its complex heptacyclic structure, which provides unique reactivity and applications not found in simpler quinones.
属性
分子式 |
C33H29Cl2N2O5+ |
|---|---|
分子量 |
604.5 g/mol |
IUPAC 名称 |
2,5-dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H28Cl2N2O5/c34-23-15-22(32(38)39)27(35)26(33(40)41)25(23)24-20-13-16-5-1-9-36-11-3-7-18(28(16)36)30(20)42-31-19-8-4-12-37-10-2-6-17(29(19)37)14-21(24)31/h13-15H,1-12H2,(H-,38,39,40,41)/p+1 |
InChI 键 |
OBPJAMUJQZPTJN-UHFFFAOYSA-O |
规范 SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C(=C8C(=O)O)Cl)C(=O)O)Cl)CCC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate](/img/structure/B13429288.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13429298.png)
![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)
![6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one](/img/structure/B13429303.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13429306.png)


![1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)

